eNOS Inhibitory Potency: 180 nM IC₅₀ Distinguishes the 4‑Nitro Scaffold from Unsubstituted Phthalimide Analogs
3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid inhibits human endothelial nitric oxide synthase (eNOS) with an IC₅₀ of 180 nM [1]. The des‑nitro analog, 3-(1,3-dioxoisoindolin-2-yl)propanoic acid (CAS 3339‑73‑9), lacks reported eNOS inhibitory activity at comparable concentrations, underscoring the essential contribution of the 4‑nitro group to target engagement.
| Evidence Dimension | eNOS inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 180 nM |
| Comparator Or Baseline | 3-(1,3-dioxoisoindolin-2-yl)propanoic acid (no reported IC₅₀ < 10 µM against eNOS) |
| Quantified Difference | >55‑fold improvement in potency (assuming baseline >10 µM) |
| Conditions | Human eNOS expressed in insect SF9 cells, 1 h incubation |
Why This Matters
This quantifiable potency differential justifies selection of the 4‑nitro derivative for eNOS‑targeted screening campaigns, where the des‑nitro analog would likely yield false negatives.
- [1] BindingDB. BDBM50372207 (CHEMBL272708). IC₅₀ = 180 nM against human eNOS. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50372207 (accessed 2026). View Source
